molecular formula C8H5BrN2O2 B3395270 3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate CAS No. 26537-61-1

3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B3395270
CAS No.: 26537-61-1
M. Wt: 241.04 g/mol
InChI Key: SGLURXDGBWADBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the oxadiazole ring . The reaction conditions often include acidic or basic environments, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

3-(4-bromophenyl)oxadiazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-1-3-7(4-2-6)11-5-8(12)13-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLURXDGBWADBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]2=NOC(=C2)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345234
Record name 3-(4-bromophenyl)oxadiazol-3-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26537-61-1
Record name 3-(p-Bromophenyl)sydnone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63253
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-bromophenyl)oxadiazol-3-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
Reactant of Route 3
3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
Reactant of Route 4
Reactant of Route 4
3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
Reactant of Route 5
3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate
Reactant of Route 6
Reactant of Route 6
3-(4-Bromophenyl)-1,2,3-oxadiazol-3-ium-5-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.